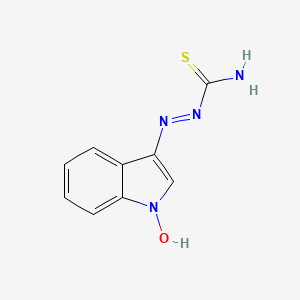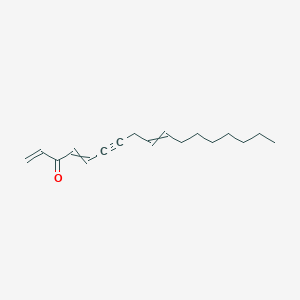
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with chlorine and methyl substituents at specific positions
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include reduced biphenyl derivatives with altered functional groups.
科学研究应用
1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- involves its interaction with specific molecular targets. The chlorine and methyl substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include electrophilic and nucleophilic interactions, which can lead to the formation of stable complexes with biological molecules .
相似化合物的比较
1,1’-Biphenyl, 4-chloro-: Lacks the methyl substituents, resulting in different chemical properties and reactivity.
1,1’-Biphenyl, 2,6-dimethyl-: Lacks the chlorine substituent, leading to variations in its chemical behavior.
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde: Contains an additional aldehyde group, which significantly alters its reactivity and applications.
Uniqueness: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is unique due to the presence of both chlorine and methyl substituents, which impart distinct chemical properties. These substituents influence the compound’s reactivity, making it suitable for specific applications in synthesis and industry .
属性
CAS 编号 |
724423-52-3 |
|---|---|
分子式 |
C14H13Cl |
分子量 |
216.70 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9H,1-2H3 |
InChI 键 |
HMSKQKDJYMYTKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


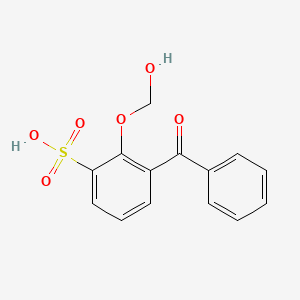

![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)
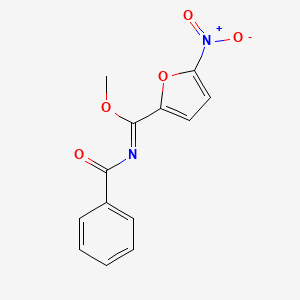

![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
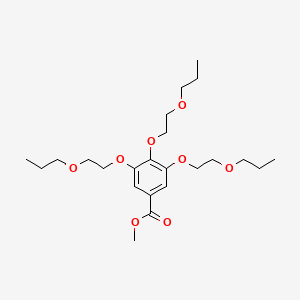


![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)
